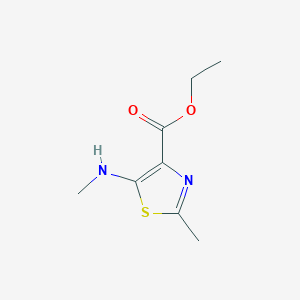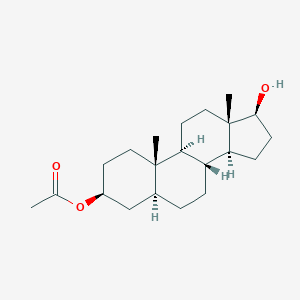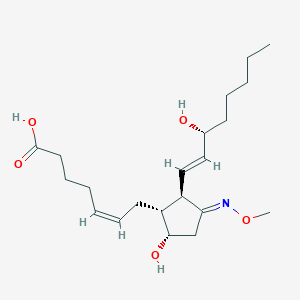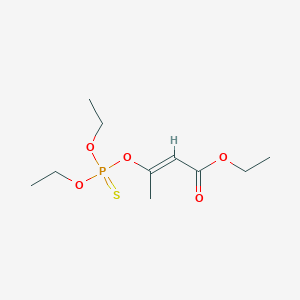
Caffeine-D3
Overview
Description
Caffeine-D3 is a deuterium-labeled form of caffeine, a natural stimulant commonly found in coffee, tea, chocolate, and other beverages and foods . It is an analytical reference material intended for use as an internal standard for the quantification of caffeine by GC- or LC-MS .
Synthesis Analysis
In the tea and coffee plants, the main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .Molecular Structure Analysis
Caffeine-D3 has a molecular formula of C8H7D3N4O2 . Its formal name is 3,7-dihydro-3,7-dimethyl-1-(methyl-d3)-1H-purine-2,6-dione .Physical And Chemical Properties Analysis
Caffeine-D3 has a density of 1.5±0.1 g/cm^3, a boiling point of 416.8±37.0 °C at 760 mmHg, and an enthalpy of vaporization of 67.0±3.0 kJ/mol .Scientific Research Applications
Analytical Reference Material
Caffeine-D3 is utilized as an analytical reference material for the quantification of caffeine through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial in research and forensic applications where accurate measurement of caffeine levels is necessary .
Stimulant Effect Research
In scientific studies, Caffeine-D3 can be used to investigate its stimulant effects on the central nervous system. Research has shown that caffeine can induce a dose-dependent stimulant effect and increase extracellular dopamine levels .
Cancer Research
Caffeine and its derivatives, including Caffeine-D3, are studied for their potential anti-cancer properties. For instance, research has indicated a dose-dependent decrease in tumor incidence and growth rate when treated with caffeine .
Mechanism of Action
Target of Action
Caffeine-D3, like caffeine, primarily targets the adenosine A2A receptors (A2AR) and dopamine D2/D3 receptors in the brain . These receptors play a crucial role in regulating sleep, arousal, and cognitive function.
Mode of Action
Caffeine-D3 acts as an antagonist to the adenosine A2A receptors, thereby inhibiting the action of adenosine, a neurotransmitter that promotes sleep and relaxation . By blocking these receptors, caffeine-D3 enhances dopamine signaling in the brain . It increases the availability of D2/D3 receptors in certain regions of the brain, such as the putamen and ventral striatum .
Biochemical Pathways
Caffeine-D3 affects several biochemical pathways. Primarily, it interferes with the signaling pathway of adenosine by acting as an antagonist to the A2A receptors . This antagonism leads to enhanced dopamine signaling, as adenosine usually inhibits dopamine signaling . Furthermore, caffeine-D3 is derived from purine nucleotides and its synthesis involves a sequence of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .
Pharmacokinetics
Caffeine-D3, like caffeine, is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system. The main product of this metabolism is paraxanthine, with additional products being theobromine and theophylline . These metabolites have their own effects and contribute to the overall impact of caffeine-D3 on the body.
Result of Action
The antagonism of adenosine A2A receptors and the increased availability of dopamine D2/D3 receptors result in enhanced alertness and arousal . This is why caffeine-D3, like caffeine, is commonly used to promote wakefulness and enhance alertness.
Action Environment
Environmental factors can influence the action, efficacy, and stability of caffeine-D3. For instance, caffeine is adsorbed more efficiently in an acidic environment . Lifestyle factors such as smoking can also influence the pharmacokinetics of caffeine . Furthermore, caffeine-D3 can interact with other drugs, especially those metabolized via the same cytochrome P450 1A2 pathway .
Safety and Hazards
Future Directions
Caffeine, including its deuterated form, continues to be a subject of scientific research. For instance, it has been found that caffeine protects dopaminergic neurons from dopamine-induced neurodegeneration and acts by modulating adenosine receptor-DOP2R interactions . Another study suggests that caffeine could elevate its weak reinforcing effect and even enhance the psychostimulant effect and abuse liability of smokable adulterated psychostimulant drugs .
properties
IUPAC Name |
3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514758 | |
| Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeine-D3 | |
CAS RN |
26351-03-1 | |
| Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Caffeine-D3 primarily used for in research?
A1: Caffeine-D3 serves as a valuable tool in analytical chemistry, specifically as an internal standard in mass spectrometry for quantifying caffeine and its metabolites in biological samples [, , , , ]. Its use allows for more accurate and precise measurements compared to external calibration methods.
Q2: The papers mention using Caffeine-D3 to measure caffeine clearance. Can you explain this?
A3: Caffeine clearance is a measure of how quickly the liver metabolizes caffeine. Traditionally, this requires multiple blood samples over several days. Using a mixture of deuterated caffeine (Caffeine-D3) and regular caffeine allows researchers to assess clearance from a single blood sample [, ]. The ratio between the two forms of caffeine in the sample, analyzed via mass spectrometry, provides insights into how efficiently the liver processes caffeine.
Q3: One study used Caffeine-D3, Caffeine-D9, and regular caffeine. What's the advantage of using two deuterated forms?
A4: Using multiple, distinct deuterated forms (Caffeine-D3 and Caffeine-D9) alongside regular caffeine creates a robust system for tracking various aspects of liquid handling in Hydrogen Exchange-Mass Spectrometry (HX-MS) []. Each form can be used as a tracer for different solutions (sample, label, quench) allowing researchers to precisely monitor the performance of their robotic liquid handler and identify potential sources of error or variability throughout the HX-MS workflow.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















